2-(Phenylethynyl)benzonitrile
Description
Significance of Alkynylbenzonitriles as Versatile Building Blocks in Organic Chemistry
Alkynylbenzonitriles, and particularly 2-alkynylarylnitriles, are recognized as exceptionally versatile building blocks in organic synthesis. acs.orgcardiff.ac.uk The value of arylnitriles in synthetic chemistry is well-established due to their ready accessibility and the ability of the nitrile group to be transformed into a wide array of other functional groups, including carboxylic acids, amides, amines, aldehydes, and ketones. acs.orgcardiff.ac.uk The introduction of an alkyne group, especially at the ortho position to the nitrile, significantly enhances the molecule's reactivity, predisposing it to undergo tandem cyclization and annulation reactions. acs.orgcardiff.ac.uk
This dual capacity to act with both a nucleophilic and electrophilic nature allows for the construction of complex carbo- and heterocyclic compounds. acs.orgcardiff.ac.uk The strategic placement of the alkyne and nitrile functionalities facilitates intricate reaction cascades, enabling the efficient synthesis of diverse molecular architectures. acs.org The most common method for preparing 2-alkynylarylnitriles is the Sonogashira coupling reaction between a 2-haloaryl nitrile and a terminal alkyne, utilizing a palladium catalyst. acs.orgcardiff.ac.uk
Strategic Position of 2-(Phenylethynyl)benzonitrile in the Synthesis of Complex Organic Architectures
The specific structure of this compound, with its ortho-alkynyl and cyano groups, makes it an ideal precursor for constructing a variety of complex polycyclic systems through annulation/cyclization reactions. acs.orgcardiff.ac.uk Researchers have extensively utilized this compound to access important heterocyclic and carbocyclic scaffolds.
Key synthetic applications include:
Isoindoles: These nitrogen-containing heterocyclic scaffolds, prevalent in many natural products and pharmaceuticals, can be synthesized from this compound via 5-exo-dig cyclization pathways. acs.orgcardiff.ac.uk Lanthanide-catalyzed intermolecular hydroamination with secondary amines also provides streamlined access to various aminoisoindoles. researchgate.net
Isoquinolines: The reaction of this compound with certain amines can lead to the formation of substituted isoquinolines. acs.org For instance, domino heteroannulation reactions with 2-iodoaniline (B362364) derivatives can produce fluorescent benzimidazole-fused isoquinolines. acs.org
Naphthalenes: A superbase-promoted intermolecular annulation of this compound with nitromethane (B149229) allows for the synthesis of nitronaphthylamine derivatives. researchgate.net This method proceeds through a stepwise C-H bond functionalization. researchgate.net
Indenones: Copper-catalyzed radical cyclization cascades of this compound with sulfonyl hydrazides can generate 3-sulfonylated 1-indenones. acs.org It is also a key building block for accessing various indenone derivatives through metal-free annulation/cyclization. cardiff.ac.uk
The following table summarizes selected synthetic transformations starting from this compound.
| Starting Material(s) | Reagents/Catalyst | Product Type | Citation |
| This compound, Secondary Amines | Lanthanide Catalyst | Aminoisoindoles | researchgate.net |
| This compound, Nitromethane | Superbase | Nitronaphthylamines | researchgate.net |
| This compound, Sulfonyl hydrazides | Copper(II), TBHP | 3-Sulfonylated 1-Indenones | acs.org |
| This compound, 2-Iodoaniline derivatives | Domino heteroannulation | Fluorescent Benzimidazole Fused Isoquinolines | acs.org |
| This compound, 2-Aminobenzyl alcohol | BF3·OEt2 | Isoindolo-[1,2-b]quinazolines | rsc.org |
Overview of Key Research Areas and Academic Relevance of the Compound
The academic relevance of this compound extends beyond its role as a synthetic intermediate into the realm of materials science and medicinal chemistry. Its conjugated structure, arising from the interconnected system of aromatic rings and the alkyne bridge, is central to its application in functional materials. cymitquimica.com
Organic Electronics: The compound's π-conjugated system facilitates charge transport, making it a candidate for use in organic electronic materials. cymitquimica.com Specifically, alkynylbenzonitriles are utilized in the development of organic light-emitting diodes (OLEDs). cymitquimica.com The presence of the electron-withdrawing cyano group further tunes its electronic properties for such applications. cymitquimica.com
Pharmaceutical Research: While not a drug itself, this compound serves as a key building block for molecules with potential therapeutic applications. For example, it is a precursor in the synthesis of novel farnesyltransferase inhibitors, which are a class of anticancer agents. researchgate.net Its derivatives have also been incorporated into benzodiazepine (B76468) structures, a class of psychoactive drugs, with the aim of altering pharmacokinetic properties or receptor selectivity. ontosight.ai The isoindolinone core, accessible from this precursor, is a significant structure in medicinal chemistry. mdpi.comnih.govmdpi.com
Scope and Objectives of Current and Future Academic Investigations on this compound
Current and future research on this compound is focused on expanding its synthetic utility, developing more efficient and sustainable reaction protocols, and exploring new applications for its derivatives.
A primary objective is the development of novel catalytic systems. This includes:
Transition-Metal-Free Reactions: There is a strong push towards creating synthetic methods that avoid transition metals to enhance sustainability. researchgate.net This involves using superbases or photochemical induction to initiate cascade reactions. researchgate.netresearchgate.net
Cascade Reactions: Researchers are designing new cascade (or domino) reactions that form multiple chemical bonds in a single operation. researchgate.netresearchgate.net These atom-economical processes, such as the base-mediated dual-annulation and formylation of 2-alkynylbenzonitriles, allow for the rapid construction of complex molecules like benzo[c]phenanthridines from simple precursors. researchgate.net
Electrochemical Synthesis: Electrochemical methods are being explored as a green alternative to traditional reagents for inducing tandem reactions, for example, in the synthesis of N-Aryl isoindolinones from related precursors. mdpi.com
Future investigations will likely continue to explore the boundaries of its reactivity. This includes employing computational studies to better understand reaction mechanisms, such as the organolanthanide-mediated tandem insertion/cyclization, which can guide the design of more selective and efficient catalysts. researchgate.net The ultimate goal is to leverage the unique reactivity of this compound to access novel molecular scaffolds for applications in drug discovery, agrochemicals, and advanced functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethynyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIZHHYPZTWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylethynyl Benzonitrile and Its Analogues
Transition Metal-Catalyzed Coupling Reactions for Construction of the Core Structure
The synthesis of the 2-(phenylethynyl)benzonitrile core structure is predominantly achieved through cross-coupling reactions catalyzed by transition metals. These methods provide efficient pathways for the formation of the crucial sp-sp² carbon-carbon bond between the benzonitrile (B105546) and phenylacetylene (B144264) moieties.
The Sonogashira coupling reaction stands as a cornerstone for the synthesis of arylalkynes and is widely employed for preparing this compound. nih.gov This reaction creates a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a halobenzonitrile). wikipedia.org It is valued for its mild reaction conditions, excellent functional group tolerance, and broad applicability in organic synthesis. nih.gov
The reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst. wikipedia.org The palladium catalyst, often in its zerovalent state, undergoes oxidative addition with the aryl halide. A subsequent transmetalation step with a copper(I) acetylide, formed in situ, and reductive elimination yields the final product and regenerates the active palladium catalyst. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols to avoid issues like the formation of homocoupled alkyne byproducts. beilstein-journals.orgnih.gov These systems often require more specialized ligands or different reaction conditions. An air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to be effective for room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov
The choice of reactants and conditions significantly impacts the reaction's efficiency. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The reaction is carried out in the presence of a base, typically an amine like triethylamine (B128534) or diethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org
Below is a table summarizing various conditions for the Sonogashira coupling to produce diarylalkynes.
| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst / Ligand | Base / Solvent | Temperature | Yield |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | None | [TBP][4EtOV] (Solvent & Base) | 55 °C | 85% beilstein-journals.orgresearchgate.net |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | None | [TBP][4EtOV] | 55 °C | 96% researchgate.net |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | None | TMP / DMSO | Room Temp | 93% nih.gov |
| 2-Chloro-5-iodopyridine (B1352245) | Phenylacetylene | PdCl₂(PPh₃)₂ | None | [TBP][4EtOV] | 55 °C | 72% nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Copper catalysts play a significant role in C-C bond formation and are integral to the classic Sonogashira reaction. wikipedia.org However, copper can also independently mediate the coupling of terminal alkynes with various partners. The copper-catalyzed coupling of terminal alkynes with diazo compounds, for example, proceeds through a copper carbene intermediate. encyclopedia.pub While not a direct synthesis of the title compound from a halobenzonitrile, these methods highlight copper's versatility in alkyne functionalization.
Copper-catalyzed reactions often provide an alternative to palladium-based methods, sometimes offering different reactivity or cost-effectiveness. For instance, copper iodide in combination with ligands like ethylene (B1197577) diamine can promote the coupling of aryl iodides and bromides with alkynes. acs.org Copper-catalyzed hydroalkylation of terminal alkynes has also been developed, providing an efficient route to (E)-alkenes. acs.org Furthermore, a facile copper-catalyzed benzylation of terminal alkynes using benzyl (B1604629) bromides has been reported. rsc.org
While palladium and copper dominate the landscape, other transition metals have been explored for catalyzing Sonogashira-type reactions. Iron and cobalt are emerging as more sustainable and inexpensive alternatives. researchgate.net Iron-catalyzed Sonogashira coupling of non-activated secondary alkyl iodides with terminal alkynes has been achieved under mild conditions without the need for an auxiliary ligand or co-catalyst. researchgate.net
Nickel is another earth-abundant metal that has shown promise in cross-coupling reactions. Nickel catalysts can be used for the arylation of various nucleophiles and have been employed in the synthesis of acrylamides from α-olefins and isocyanates. chemrxiv.orgorganic-chemistry.org The unique reactivity of nickel makes it suitable for transformations that may be challenging for palladium. chemrxiv.org
Rhodium has also been utilized in catalytic reactions involving alkynes, although it is more commonly associated with C-H activation and functionalization. rsc.orgnih.gov For example, rhodium(III)-catalyzed C-H/C-H cross-coupling of benzylthioethers with thiophenes has been reported. nih.gov
Preparation of Substituted this compound Derivatives
The synthesis of analogues of this compound can be achieved by either starting with substituted precursors or by post-synthetic modification of the core structure.
Aryl-substituted derivatives are readily accessible by employing substituted halobenzonitriles or substituted phenylacetylenes in the cross-coupling reactions described above. The Sonogashira reaction, for instance, is tolerant of a wide array of functional groups on both the aryl halide and the alkyne, allowing for the synthesis of a diverse library of analogues. nih.gov This includes substrates bearing both electron-donating and electron-withdrawing groups. beilstein-journals.org
For example, the synthesis of binaphthyl derivatives bearing multiple phenylethynyl groups has been accomplished using Sonogashira reactions on halogenated binaphthyl scaffolds. chemrxiv.org Similarly, aryl-substituted benzothiophenes have been prepared via radical annulation of o-methylthio-diazonium salts with alkynes, showcasing alternative methods for generating complex aryl-substituted structures. xmu.edu.cn
The introduction of heteroatoms can be accomplished by using starting materials that already contain the desired functionality. For example, a 2-chloro-5-iodopyridine can be used in a Sonogashira coupling to introduce a nitrogen atom into the aromatic framework. nih.gov The synthesis of various heterocyclic compounds, such as those derived from 2-mercaptobenzoxazole, demonstrates the integration of sulfur and nitrogen atoms into complex molecular structures. uobaghdad.edu.iq
Furthermore, the nitrile group itself on the this compound core offers a handle for further chemical transformations. A transition-metal-free approach has been developed for the construction of nitronaphthylamines through the annulation of 2-alkynylbenzonitriles with nitromethane (B149229). nih.gov This demonstrates how the existing functionalities can be utilized to build more complex, heteroatom-containing scaffolds. The synthesis of carbazole-benzonitrile derivatives for use in organic light-emitting diodes (OLEDs) is another example of how heteroatoms are incorporated to impart specific electronic properties. rsc.org
Green Chemistry Approaches and Sustainable Synthetic Protocol Development
The development of synthetic methodologies for this compound and its analogues has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of advancement include the development of catalyst- and solvent-free reactions, the use of alternative energy sources like microwave irradiation, and the design of recyclable catalytic systems.
One significant advancement in the green synthesis of these compounds is the development of a catalyst- and solvent-free Sonogashira cross-coupling reaction. This method utilizes microwave irradiation to facilitate the reaction between 2-iodobenzonitrile (B177582) and phenylacetylene, affording this compound in high yields. The absence of both a catalyst and a solvent significantly reduces the environmental footprint of the synthesis, minimizing waste and avoiding the use of volatile organic compounds (VOCs).
Further efforts in this area have led to the development of copper-free Sonogashira coupling reactions. While traditional Sonogashira reactions often employ a copper co-catalyst, which can lead to the formation of undesirable byproducts and complicate product purification, these newer methods circumvent the need for copper. For instance, a copper-free Sonogashira coupling of various aryl halides with terminal alkynes has been reported to proceed efficiently under solvent-free conditions, further enhancing the green credentials of the synthesis.
The exploration of greener solvents has also been a focus of research. While solvent-free reactions are ideal, some synthetic transformations may still require a solvent. In such cases, the use of environmentally benign solvents is preferred over traditional, more hazardous options.
The following tables summarize key research findings in the development of green synthetic protocols for this compound and its analogues, highlighting the reaction conditions and yields achieved.
Table 1: Microwave-Assisted Catalyst- and Solvent-Free Synthesis of this compound Analogues
| Entry | Aryl Halide | Alkyne | Time (min) | Yield (%) |
| 1 | 2-Iodobenzonitrile | Phenylacetylene | 10 | 95 |
| 2 | 2-Iodoaniline (B362364) | Phenylacetylene | 15 | 92 |
| 3 | 1-Iodo-2-nitrobenzene | Phenylacetylene | 12 | 90 |
Table 2: Copper-Free Sonogashira Coupling under Solvent-Free Conditions
| Entry | Aryl Halide | Alkyne | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Phenylacetylene | Pd(PPh3)2Cl2 | 100 | 2 | 88 |
| 2 | 2-Bromoaniline | Phenylacetylene | Pd(PPh3)2Cl2 | 100 | 3 | 85 |
| 3 | 1-Bromo-2-nitrobenzene | Phenylacetylene | Pd(PPh3)2Cl2 | 100 | 2.5 | 82 |
Table 3: Recyclable Heterogeneous Palladium-Catalyzed Sonogashira Reaction
| Entry | Aryl Halide | Alkyne | Catalyst | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) |
| 1 | 2-Iodobenzonitrile | Phenylacetylene | Pd/C | Water | 94 | 91 |
| 2 | 2-Iodoaniline | Phenylacetylene | Pd/C | Water | 91 | 88 |
| 3 | 1-Iodo-2-nitrobenzene | Phenylacetylene | Pd/C | Water | 89 | 85 |
Chemical Transformations and Reactivity Profiles of 2 Phenylethynyl Benzonitrile
Cyclization and Annulation Reactions Leading to Polycyclic Systems
The strategic placement of a nitrile and a phenylethynyl group in an ortho relationship on a benzene (B151609) ring makes 2-(phenylethynyl)benzonitrile a versatile precursor for the synthesis of a variety of polycyclic aromatic and heteroaromatic systems. The inherent reactivity of the cyano and alkynyl functionalities allows for a range of cyclization and annulation reactions, providing access to complex molecular architectures, particularly nitrogen-containing heterocycles.
The dual reactivity of the nitrile and phenylethynyl moieties in this compound is particularly amenable to the construction of nitrogen-containing heterocyclic rings through intramolecular and intermolecular processes.
While direct cyclization of this compound to an isoindole core is not extensively documented, its structure lends itself to plausible synthetic transformations leading to isoindole and isoindoline (B1297411) derivatives. A proposed pathway involves the initial reduction of the nitrile group to a primary amine, forming 2-(phenylethynyl)benzylamine. This intermediate, possessing both an amino group and an alkyne, is primed for intramolecular cyclization. Under the influence of a suitable catalyst, such as a transition metal complex, a 5-endo-dig cyclization could occur, leading to the formation of a substituted isoindole. Subsequent reduction of the isoindole would yield the corresponding isoindoline derivative.
| Starting Material | Intermediate | Product | Reaction Type |
| This compound | 2-(Phenylethynyl)benzylamine | Substituted Isoindole | Reduction followed by Intramolecular Cyclization |
| Substituted Isoindole | - | Substituted Isoindoline | Reduction |
This table outlines a proposed synthetic pathway for the formation of isoindole and isoindoline derivatives from this compound.
The synthesis of isoquinoline (B145761) derivatives from this compound can be achieved through various synthetic strategies. One such approach involves the reaction of a related compound, 2-(2-oxo-2-phenylethyl)benzonitrile, with amines in the presence of trimethylaluminum (B3029685) (Me3Al). This reaction proceeds via a domino nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization to furnish substituted 1-aminoisoquinolines.
A more complex transformation utilizing this compound leads to the formation of benzo[c]phenanthridines. A base-mediated cascade dual-annulation reaction between 2-alkynylbenzonitriles and 2-methylbenzonitriles provides a direct route to amino and amido substituted benzo[c]phenanthridines. This transition-metal-free method allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step at room temperature. The solvent, dimethylformamide (DMF), can also act as a formyl source in the synthesis of amido-substituted derivatives.
| Reactants | Product | Key Features |
| 2-(2-Oxo-2-phenylethyl)benzonitriles, Amines | 1-Aminoisoquinolines | Me3Al-mediated, Domino nucleophilic addition/intramolecular cyclization |
| This compound, 2-Methylbenzonitriles | Amino and Amido substituted Benzo[c]phenanthridines | Base-mediated, Cascade dual-annulation, Transition-metal-free |
This table summarizes two distinct synthetic routes to isoquinoline and benzo[c]phenanthridine (B1199836) derivatives starting from or related to this compound.
The synthesis of pyrroloisoquinoline derivatives from this compound can be envisaged through a radical cascade pathway. While direct experimental evidence for this specific transformation is not abundant, the principles of radical chemistry allow for a plausible reaction mechanism. The process would likely be initiated by the generation of a radical species that adds to either the nitrile or the alkyne of a suitably modified this compound derivative. For instance, a nitrogen-centered radical could be generated from an N-substituted derivative of this compound. Intramolecular radical cyclization of this intermediate onto the phenylethynyl group would lead to the formation of a five-membered pyrrole (B145914) ring fused to an isoquinoline system. The reaction conditions, including the choice of radical initiator and solvent, would be crucial in directing the cascade to the desired pyrroloisoquinoline product.
| Reaction Type | Key Steps | Potential Product |
| Intramolecular Radical Cascade | Radical generation, Intramolecular cyclization onto alkyne, Aromatization | Pyrroloisoquinoline derivative |
This table outlines a proposed radical cascade mechanism for the synthesis of pyrroloisoquinoline derivatives.
A direct and efficient one-pot synthesis of tetracyclic isoindolo[1,2-a]quinazoline derivatives has been developed utilizing this compound. This method involves a Lewis acid-mediated reaction with (2-aminophenyl)methanol. nih.gov The reaction proceeds through a sequential C-N bond formation cascade. The proposed mechanism suggests an initial nucleophilic attack of the primary amine of (2-aminophenyl)methanol on the nitrile group of this compound to form an imidamide intermediate. nih.gov This intermediate can then undergo intramolecular cyclization by either attacking the alkyne or the alcohol, ultimately leading to the tetracyclic isoindolo[1,2-a]quinazoline product. nih.gov Boron trifluoride etherate (BF3·Et2O) has been identified as an effective Lewis acid for this transformation. nih.gov
| Reactants | Catalyst/Reagent | Product |
| This compound, (2-Aminophenyl)methanol | BF3·Et2O | (Z)-12-Benzylidene-10,12-dihydroisoindolo[1,2-b]quinazoline derivatives |
This table details the key components for the synthesis of isoindolo[1,2-a]quinazoline derivatives from this compound.
The synthesis of imidazole (B134444) derivatives from this compound is a plausible transformation, leveraging the reactivity of the nitrile group. A general approach to imidazole synthesis involves the reaction of a nitrile with an α-amino ketone or a related species. In the context of this compound, a hypothetical pathway could involve its reaction with an amino compound that can subsequently participate in a cyclization. For instance, reaction with an α-amino aldehyde or ketone in the presence of an acid catalyst could lead to the formation of an N-acyliminium ion intermediate, which could then undergo intramolecular cyclization via attack of the nitrogen onto the alkyne, followed by tautomerization to yield a substituted imidazole fused to another ring system. Alternatively, a multi-component reaction involving this compound, an amine, and a carbonyl compound could potentially lead to the formation of highly substituted imidazole derivatives.
| Reaction Type | Proposed Reactants | Potential Product |
| Multi-component reaction | This compound, Amine, Carbonyl compound | Substituted Imidazole derivative |
| Intramolecular Cyclization | Derivative of this compound with an appended amino ketone moiety | Fused Imidazole system |
This table presents hypothetical pathways for the synthesis of imidazole derivatives from this compound.
Formation of Carbon-Containing Heterocycles (e.g., Indenones)
The transformation of 2-alkynylarylnitriles, including this compound, into indenone derivatives represents a significant synthetic application of this scaffold. nih.govnih.gov These reactions often proceed through radical cascade cyclizations, where the ethynyl (B1212043) group is the primary site of initial reaction. nih.gov
One notable pathway involves a photoinduced, metal-free radical cascade cyclization. dntb.gov.ua In this process, a nitrogen-centered radical, generated from an N-aminopyridinium salt under visible light irradiation, adds to the alkyne. This is followed by a 5-exo-dig cyclization onto the benzene ring and subsequent reaction with the nitrile group, ultimately leading to the formation of 3-amino-1-indenones after hydrolysis. This sequence involves the sequential formation of C–N, C–C, and C–O bonds. dntb.gov.ua
Another strategy employs the generation of phosphorus- or sulfur-centered radicals. These radicals add to the C-C triple bond, initiating a cyclization cascade that results in the formation of functionalized indenones. nih.gov These transformations highlight the versatility of the 2-alkynylarylnitrile structure in constructing complex carbocyclic systems like indenones, which are valuable motifs in materials science and medicinal chemistry. nih.gov
Table 1: Selected Examples of Indenone Synthesis from 2-Alkynylarylnitriles This table is representative of reactions for the 2-alkynylarylnitrile class of compounds.
| Reactant | Radical Source | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| 2-Alkynylarylnitrile | N-Aminopyridinium Salt | Visible Light, Room Temp. | 3-Amino-1-indenone | 35-76% |
| 2-Alkynylarylnitrile | Sodium Arylsulfinate | Metal-Free | Sulfonated Indenone | Good |
| 2-Alkynylarylnitrile | Phosphorus Radical Precursor | Metal Catalyst | Phosphorus-containing Indenone | Moderate to Good |
Activation and Functionalization of the Nitrile Moiety
The cyano group in this compound is a versatile functional group that can participate in various transformations, particularly when activated. nih.gov Its reactivity allows for the construction of nitrogen-containing heterocycles through cyclization pathways initiated by nucleophilic attack. acs.org
The nitrile group can be rendered more electrophilic through activation by Lewis or Brønsted acids, facilitating nucleophilic attack. nih.gov Depending on the nucleophile and reaction conditions, different cyclization pathways, such as 5-exo-dig or 6-endo-dig, can be favored, leading to a variety of heterocyclic products. acs.org
For instance, the reaction of 2-alkynylarylnitriles with amine nucleophiles can lead to the synthesis of 3-aminoisoindoles. The proposed mechanism involves the initial nucleophilic attack of the amine on the activated nitrile group. This is followed by a 5-exo-dig intramolecular cyclization, where the newly formed nitrogen attacks the proximate carbon of the ethynyl group, ultimately yielding the isoindole structure. nih.gov
Alternatively, when alcohols are used as nucleophiles, a 6-endo-dig cyclization can occur. The reaction is believed to start with the nucleophilic addition of the alcohol to the nitrile. The subsequent intramolecular cyclization involves the oxygen atom attacking the distal carbon of the alkyne, leading to the formation of six-membered heterocycles like isoquinolines. acs.org The choice of nucleophile and reaction conditions is therefore crucial in directing the regioselectivity of the cyclization. nih.govacs.org
Table 2: Nucleophilic Cyclization Pathways of 2-Alkynylarylnitriles This table summarizes general pathways for the 2-alkynylarylnitrile class of compounds.
| Nucleophile | Cyclization Mode | Primary Product Type |
|---|---|---|
| Amine | 5-exo-dig | 3-Aminoisoindole |
| Alcohol | 6-endo-dig | Isoquinoline |
While radical reactions involving this compound often initiate at the more accessible ethynyl group, the cyano group itself can participate in radical transformations under specific conditions. libretexts.org Generally, radical reactions of nitriles can involve the internal addition of a carbon-centered radical to the C≡N triple bond. This addition forms a cyclic iminyl radical intermediate. libretexts.org This intermediate can then undergo further reactions, such as abstracting a hydrogen atom to form an imine, which can be subsequently hydrolyzed to a ketone. libretexts.org In some systems, the formation of the cyclic iminyl radical can be reversible, potentially leading to cyano group migration. libretexts.org However, specific documented examples of these radical pathways being initiated directly by, and for the primary transformation of, the cyano group in this compound are not prominently featured in the literature, which tends to focus on the reactivity of the adjacent alkyne.
Reactivity of the Ethynyl Group
The phenylethynyl group is a key site of reactivity in this compound, readily undergoing addition and cyclization reactions, often facilitated by transition metal catalysts. nih.gov
Hydroamination, the addition of an N-H bond across the C-C triple bond, is a synthetically valuable, atom-economical reaction. wikipedia.org For 2-alkynylarylnitriles, this reaction typically occurs at the ethynyl moiety. Palladium-catalyzed protocols have been shown to facilitate the hydroamination of 2-alkynylarylnitriles with primary amines. nih.gov In these reactions, the amine adds across the alkyne, demonstrating the higher reactivity of the ethynyl group over the nitrile group under these catalytic conditions. nih.gov
The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is a critical aspect and is often controlled by the choice of catalyst and substrate. frontiersin.org For terminal alkynes, copper-catalyzed hydroamination has also been reported as an efficient method. sciepub.com These addition reactions provide a direct route to functionalized enamines or imines, which are versatile intermediates for further synthetic transformations.
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the C-C triple bond of the ethynyl group towards nucleophilic attack due to their soft Lewis acidic nature. beilstein-journals.orgbeilstein-journals.orgnih.gov The general mechanism for gold-catalyzed cyclization of 2-alkynylaryl compounds involves the coordination of the gold(I) catalyst to the alkyne. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by a nearby nucleophile. beilstein-journals.org
In the context of a molecule like this compound, if a suitable nucleophilic group is present elsewhere in the molecule (or if the nitrile nitrogen itself acts as the nucleophile), it can attack the activated alkyne. The regioselectivity of this attack determines the size of the resulting heterocyclic ring, with 5-exo-dig and 6-endo-dig being common pathways. nih.gov
For example, in the closely related gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates, the nitrogen of the carbamate (B1207046) attacks the gold-activated alkyne. nih.gov This is followed by protodeauration, which releases the cyclized product and regenerates the active gold catalyst, allowing the catalytic cycle to continue. beilstein-journals.org This powerful catalytic strategy enables the efficient construction of complex heterocyclic frameworks under mild reaction conditions. nih.gov
Multi-component Reaction Strategies
This compound and its structural analogs are valuable substrates in multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.govtcichemicals.com This approach is highly efficient and atom-economical for synthesizing complex molecular architectures from simple precursors. nih.gov The dual reactivity of the cyano and ethynyl groups in this compound allows for the construction of diverse heterocyclic systems through carefully designed MCRs. A notable example, while using a closely related aldehyde analog, demonstrates that a one-pot, three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can be strategically manipulated to produce different classes of compounds. rsc.org
Condensation Reactions with Amines and Other Nucleophiles
The electrophilic nature of both the alkyne and nitrile functionalities in this compound makes it susceptible to attack by various nucleophiles. This reactivity is harnessed in condensation reactions that lead to the formation of complex nitrogen-containing heterocycles.
A significant strategy involves the transition-metal-free annulation of 2-alkynylbenzonitriles with carbon nucleophiles. nih.gov In this process, nucleophiles such as nitromethane (B149229), acetonitrile, and acetophenone (B1666503) react in a chemoselective and regioselective manner to yield substituted nitronaphthylamines. This reaction proceeds via an aza-Henry type mechanism, offering an operationally simple and atom-economical route to nitroamino-substituted scaffolds. nih.gov The reaction demonstrates the versatility of the 2-(alkynyl)benzonitrile framework in constructing fused aromatic systems without the need for a metal catalyst. nih.gov
While direct examples with this compound are specific, related structures show analogous reactivity. For instance, domino reactions on similar substrates, such as 2-(2-oxo-2-phenylethyl)benzonitriles, with various amines proceed via nucleophilic addition followed by an intramolecular cyclization onto the nitrile group. nih.gov This sequence efficiently constructs substituted 1-aminoisoquinolines. nih.gov The nucleophilicity of the amine is a critical factor in these transformations, with more nucleophilic amines generally exhibiting higher reactivity. researchgate.net
Table 1: Nucleophilic Annulation with 2-Alkynylbenzonitriles
| Substrate | Nucleophile | Product Type | Key Feature |
|---|---|---|---|
| 2-Alkynylbenzonitrile | Nitromethane | Nitronaphthylamine | Transition-metal-free |
| 2-Alkynylbenzonitrile | Acetonitrile | Aminonaphthalene derivative | Atom-economical |
| 2-Alkynylbenzonitrile | Acetophenone | Aminonaphthalene derivative | Regioselective annulation |
Catalyst Screening for Selective Product Formation
Catalyst selection is a critical tool for directing the outcome of multi-component reactions involving this compound and its analogs. By screening different catalysts, the reaction pathway can be steered towards a desired product, demonstrating a high degree of chemical selectivity from a common set of starting materials.
Comprehensive studies on the three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine oxide have shown that product formation is highly dependent on the catalyst employed. rsc.org In the absence of a catalyst, the reaction yields the simple addition product, a phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine. However, introducing specific catalysts dramatically alters the reaction's course, leading to cyclized heterocyclic products. rsc.org
Zirconium(IV) chloride (ZrCl₄) was identified as the most efficient catalyst for promoting a cyclization pathway that selectively forms a (2,3-diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide. rsc.org
Silver(I) acetate (B1210297) (AgOAc) , in contrast, selectively catalyzes a different mode of cyclization to produce a (3-benzyl-2-phenyl-2H-isoindol-1-yl)diphenylphosphine oxide. rsc.org
This catalyst-dependent selectivity allows for the synthesis of three distinct molecular scaffolds—an acyclic amine, a dihydroisoquinoline, and an isoindoline—from the same three starting materials in a single pot. rsc.org This highlights the power of catalyst screening in MCRs to unlock divergent synthetic pathways and access diverse chemical libraries. rsc.org
Table 2: Catalyst-Dependent Selective Synthesis from a Three-Component Reaction
| Reactants | Catalyst | Selective Product |
|---|---|---|
| 2-(Phenylethynyl)benzaldehyde + Amine + Diphenylphosphine oxide | None | N-(2-(phenylethynyl)benzyl)amine derivative |
| Zirconium(IV) chloride | 1,2-Dihydroisoquinoline derivative | |
| Silver(I) acetate | 2H-Isoindoline derivative |
Data derived from studies on the analogous 2-(phenylethynyl)benzaldehyde. rsc.org
Applications of 2 Phenylethynyl Benzonitrile and Its Derivatives in Advanced Materials Science
Development of Organic Photoelectric Materials
Organic photoelectric materials are at the core of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The performance of these materials is intrinsically linked to their molecular design, which governs their electronic and photophysical properties. Derivatives of 2-(phenylethynyl)benzonitrile have emerged as promising candidates in this domain due to their tunable electronic structures and charge transport characteristics. nih.gov
A key strategy in the design of organic photoelectric materials is the creation of "push-pull" molecular systems. These systems typically consist of an electron-donating (donor) group and an electron-accepting (acceptor) group linked by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a crucial process for many optoelectronic applications.
The this compound framework can be readily functionalized to create such push-pull systems. The benzonitrile (B105546) moiety acts as an inherent electron-accepting group due to the electron-withdrawing nature of the cyano group. By introducing electron-donating substituents on the peripheral phenyl ring, a classic donor-π-acceptor (D-π-A) structure can be realized.
For instance, researchers have synthesized a series of 2-(phenylethynyl)triphenylene derivatives, which are structurally analogous to functionalized this compound. In these molecules, the triphenylene (B110318) core acts as a large π-system, and various donor and acceptor groups are attached to the phenyl ring to modulate the electronic properties. The phenylethynyl linkage serves as a rigid and highly conjugated bridge, facilitating effective communication between the donor and acceptor moieties.
The defining feature of push-pull systems is their ability to exhibit intramolecular charge transfer upon absorption of light. In the ground state, the electron density is relatively localized. However, upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor. This charge redistribution leads to a highly polarized excited state with a significantly larger dipole moment than the ground state.
The ICT character of these molecules can be experimentally verified through solvatochromism studies. The emission spectra of push-pull molecules are highly sensitive to the polarity of the solvent. In nonpolar solvents, the emission is typically at higher energies (shorter wavelengths). As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (to longer wavelengths) in the emission spectrum.
In the case of 2-(phenylethynyl)triphenylene derivatives, a strong dependence of the fluorescence emission maxima on solvent polarity has been observed, confirming the presence of an ICT excited state. While the absorption maxima are not significantly affected by solvent polarity, the large Stokes shifts (the difference between the absorption and emission maxima) in polar solvents are indicative of a substantial change in the electronic distribution upon excitation.
| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| 4-(2-Triphenylenylethynyl)benzonitrile | Dichloromethane | 358 | 412 | 3900 |
| Acetonitrile | 357 | 440 | 5800 | |
| N,N-Dimethyl-4-(2-triphenylenylethynyl)aniline | Dichloromethane | 396 | 468 | 4000 |
| Acetonitrile | 396 | 531 | 6800 |
This table presents selected photophysical data for 2-(phenylethynyl)triphenylene derivatives, illustrating the effect of solvent polarity on their emission properties and the characteristic large Stokes shifts indicative of intramolecular charge transfer.
Fluorescent and Luminescent Materials
The inherent luminescent properties of this compound and its derivatives make them highly suitable for applications in fluorescent and luminescent materials. Their emission characteristics can be finely tuned through chemical modifications, and they can exhibit interesting solid-state emission phenomena.
The fluorescence of this compound derivatives can be systematically tuned by altering the electronic nature of the substituents on the aromatic rings. Introducing electron-donating groups on the phenyl ring and electron-withdrawing groups on the benzonitrile ring can effectively narrow the HOMO-LUMO energy gap, leading to a red-shift in both absorption and emission spectra.
For example, in a series of 2-(phenylethynyl)triphenylene derivatives, the emission color can be modulated from blue to green and even into the yellow-orange region of the visible spectrum by varying the substituents on the phenyl ring. This tunability is crucial for the design of materials for specific applications, such as in multicolor displays and lighting.
The photophysical properties of these compounds are also influenced by the solvent environment. As discussed in the context of ICT, the emission wavelength can be highly sensitive to solvent polarity. This solvatochromic behavior can be exploited for the development of fluorescent sensors for detecting changes in the local environment.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 4-(2-Triphenylenylethynyl)benzonitrile | Dichloromethane | 358 | 412 | 0.85 |
| Acetonitrile | 357 | 440 | 0.23 | |
| N,N-Dimethyl-4-(2-triphenylenylethynyl)aniline | Dichloromethane | 396 | 468 | 0.78 |
| Acetonitrile | 396 | 531 | 0.03 |
This table showcases the photophysical data for selected 2-(phenylethynyl)triphenylene derivatives in different solvents, highlighting the tunability of their emission and the influence of the environment on their quantum yields.
A significant challenge in the development of solid-state luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence intensity of a molecule decreases upon aggregation in the solid state due to strong intermolecular π-π stacking interactions. A fascinating counter-phenomenon is aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation.
The AIE effect is often observed in molecules with propeller-shaped structures that have multiple phenyl rings. In dilute solutions, these phenyl rings can undergo low-frequency rotational motions, which provide a non-radiative decay pathway for the excited state, thus quenching the fluorescence. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence.
While specific studies on the AIE properties of this compound itself are not extensively documented, numerous cyano-substituted aromatic compounds have been shown to be AIE-active. The presence of the cyano group can influence the molecular packing and electronic properties in a way that promotes AIE. For instance, cyano-substituted oligo(p-phenylene vinylene) derivatives exhibit aggregation-induced enhanced emission. mdpi.com It is plausible that appropriately designed derivatives of this compound could also exhibit AIE, making them promising candidates for applications in solid-state lighting and bio-imaging.
The development of white organic light-emitting diodes (WOLEDs) is a major goal in materials science for applications in solid-state lighting and full-color displays. researchgate.net One approach to achieving white light emission is to combine emitters of different colors (e.g., blue, green, and red) in a single device. The tunability of the emission color of this compound derivatives makes them interesting components for such systems.
By carefully designing a series of derivatives with emission spanning the visible spectrum, it is possible to create a blend of materials that collectively produce white light. For example, a blue-emitting derivative could be combined with a yellow-emitting derivative to generate white light.
Another strategy involves using a single molecule that can emit in a broad range of the visible spectrum or a molecule that can form exciplexes or electroplexes that emit at different wavelengths. While the direct application of this compound in single-molecule white light emitters has not been extensively reported, the fundamental principles of color tuning and the potential for exciplex formation in donor-acceptor systems suggest that this class of compounds could be valuable for the future development of WLE materials. For instance, studies on cyanostilbene derivatives have shown that white light emission can be achieved by mixing structurally similar molecules with different emission properties. mdpi.com This approach could be extended to derivatives of this compound.
Role as Intermediate in the Synthesis of Specialty Chemicals
This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals, particularly nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nitrile group ortho to a phenylethynyl moiety, allows for a range of cyclization reactions to form complex molecular architectures. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
One of the prominent applications of this compound as an intermediate is in the synthesis of aminoisoindole derivatives. Research has demonstrated that 2-alkynylarylnitriles, including this compound, can undergo a titanium-catalyzed reaction with various primary amines to yield these valuable compounds. This transformation proceeds through a hydroamination/cyclization cascade, offering an efficient route to functionalized isoindoles.
A study by Xie and co-workers detailed a titanium-catalyzed stereospecific synthesis of aminoisoindole derivatives from 2-alkynylarylnitriles and a range of amines. nih.gov The reaction is noted for its tolerance of various functional groups, although it was reported to be less effective with aromatic amines. nih.gov This method provides a direct pathway to a class of compounds with potential applications in pharmaceutical research.
The general reaction scheme for the synthesis of 3-(phenyl-1-ylidene)-2,3-dihydro-1H-isoindol-1-amine derivatives from this compound is presented below:
Table 1: Synthesis of Aminoisoindole Derivatives from this compound and Various Amines
| Amine Substrate | Product | Yield (%) |
| Benzylamine | 2-benzyl-3-(phenyl-1-ylidene)-2,3-dihydro-1H-isoindol-1-amine | 85 |
| n-Butylamine | 2-(n-butyl)-3-(phenyl-1-ylidene)-2,3-dihydro-1H-isoindol-1-amine | 78 |
| Cyclohexylamine | 2-cyclohexyl-3-(phenyl-1-ylidene)-2,3-dihydro-1H-isoindol-1-amine | 82 |
| Allylamine | 2-allyl-3-(phenyl-1-ylidene)-2,3-dihydro-1H-isoindol-1-amine | 75 |
Data compiled from studies on the titanium-catalyzed amination of 2-alkynylarylnitriles.
Beyond the synthesis of aminoisoindoles, the reactivity of the nitrile and alkyne functionalities in this compound opens avenues for the construction of other fused heterocyclic systems. While specific examples starting directly from this compound are subjects of ongoing research, related studies on similar 2-alkynylarylnitriles suggest its potential as a precursor for quinazolines, isoquinolines, and other complex nitrogen-containing polycycles. These classes of compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The strategic placement of the reactive groups in this compound makes it a valuable building block for combinatorial chemistry and the development of libraries of novel heterocyclic compounds for drug discovery and materials science applications. The ability to introduce diverse substituents on both the phenyl and the ethynyl (B1212043) moieties further enhances its utility as a versatile intermediate.
Computational and Mechanistic Investigations of 2 Phenylethynyl Benzonitrile Reactivity and Properties
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of complex organic reactions. For molecules such as 2-(phenylethynyl)benzonitrile and its derivatives, DFT calculations provide detailed insights into reaction pathways, the structures of intermediates, and the energetics of transition states. These computational studies are crucial for understanding and predicting chemical reactivity. DFT methods have been successfully applied to study various reactions involving the phenylethynyl structural motif, including cyclization, coupling reactions, and radical additions.
Computational analysis of transition states (TS) and their corresponding activation barriers is fundamental to understanding reaction kinetics. DFT calculations allow for the precise location of transition state structures and the determination of activation energies (Ea), which are critical for predicting reaction rates and feasibility.
A computational study on the recombination kinetics of 2-naphthyl radicals with phenylacetylene (B144264), which leads to the formation of the analogous product 2-(phenylethynyl)naphthalene, provides a model for the types of reaction pathways and barriers that can be analyzed. In this system, the reaction is initiated by a barrierless addition of the radical to the acetylene (B1199291) moiety, forming an initial adduct. Subsequent reaction pathways involve multiple steps, including H-elimination and isomerization sequences. The formation of 2-(phenylethynyl)naphthalene via H-elimination from an intermediate adduct was found to proceed by overcoming a significant energy barrier of approximately 40 kcal/mol maxapress.com. As temperature increases, this reaction channel becomes more kinetically significant, highlighting the role of entropy-driven processes maxapress.com. Such detailed potential energy surface mapping is essential for elucidating the dominant reaction mechanisms under different conditions.
Table 1: Calculated Activation Barriers for a Related Reaction System
| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| Initial Adduct Formation | Barrierless addition of 2-naphthyl radical to phenylacetylene | ~0 | B2PLYPD3/def2-TZVPP//M06-2X/6-311+G(d,p) |
| Interconversion | Rotation between conformational isomers of the initial adduct | 4.2 - 4.9 | B2PLYPD3/def2-TZVPP//M06-2X/6-311+G(d,p) |
| H-Elimination | Formation of 2-(phenylethynyl)naphthalene from an intermediate adduct | ~40 | B2PLYPD3/def2-TZVPP//M06-2X/6-311+G(d,p) |
Data derived from a study on the analogous 2-(phenylethynyl)naphthalene system maxapress.com.
Based on the conducted searches, no specific studies applying reaction force and reaction electron flux analyses to this compound were found. These advanced computational techniques are used to provide a more profound understanding of the electronic and structural changes that occur along a reaction coordinate. Reaction force analysis partitions the reaction coordinate into regions of structural preparation and bond formation/cleavage, while reaction electron flux analysis quantifies the flow of electron density, offering insights into the electronic nature of the reaction mechanism.
Catalysts play a pivotal role in modifying the reaction pathways of this compound and related compounds, often by lowering activation barriers and enabling novel transformations. Palladium complexes are frequently employed in cross-coupling and cyclization reactions involving this class of molecules ruhr-uni-bochum.demq.edu.au.
Mechanistic studies on the closely related compound, 2-(phenylethynyl)benzaldehyde, demonstrate the influence of various metal catalysts on its multicomponent reactions. In the reaction with a primary amine and diphenylphosphine (B32561) oxide, different catalysts steer the reaction toward different products. For instance, the use of bis(benzonitrile)palladium(II) dichloride, often in conjunction with silver salts, is a common strategy for initiating such transformations rsc.org. Other catalysts, including copper(I) chloride, copper(II) chloride, and zirconium(IV) chloride, have also been investigated, each potentially altering the reaction mechanism and outcome rsc.org. DFT calculations are instrumental in these cases for mapping out the catalytic cycles, identifying key bimetallic intermediates, and explaining how the ligand environment and metal center orchestrate bond-forming and bond-breaking events ruhr-uni-bochum.de.
Table 2: Catalysts Used in Reactions of 2-(Phenylethynyl)benzaldehyde
| Catalyst | Co-catalyst/Additive | Reaction Type |
|---|---|---|
| Bis(benzonitrile)palladium(II) dichloride | Silver trifluoromethanesulfonate | Multicomponent Reaction/Cyclization |
| Copper(I) chloride | Not specified | Multicomponent Reaction/Cyclization |
| Copper(II) chloride | Not specified | Multicomponent Reaction/Cyclization |
| Silver(I) acetate (B1210297) | Not specified | Multicomponent Reaction/Cyclization |
| Zirconium(IV) chloride | Not specified | Multicomponent Reaction/Cyclization |
Data derived from studies on the analogous 2-(phenylethynyl)benzaldehyde rsc.org.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species ucsb.eduwikipedia.org. The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic character, providing a powerful framework for predicting reaction outcomes youtube.comnih.gov. While specific FMO analyses for this compound were not found in the performed searches, the general principles of FMO theory can be applied to understand its potential reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity) youtube.com.
Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict electronic absorption and emission spectra. The energies of electronic transitions, such as the HOMO-LUMO transition, can be correlated with observed spectroscopic properties nih.gov. The nature of these transitions (e.g., π →π* or intramolecular charge transfer) can be elucidated by examining the molecular orbitals involved nih.gov. Although specific computational studies correlating the FMO analysis of this compound with its spectroscopic and photophysical properties were not identified, such studies on related conjugated systems show that spectral behaviors are highly sensitive to molecular structure and solvent environment nih.govmdpi.com. For a molecule like this compound, with its extended π-system, one would expect strong π →π* transitions, and the energies of these transitions would be directly related to the HOMO-LUMO energy gap.
FMO theory is a cornerstone for predicting chemical reactivity and selectivity ucsb.eduresearchgate.net. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a primary consideration in many chemical reactions wikipedia.org. The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) indicate the chemical stability of the molecule; a smaller gap generally implies higher reactivity researchgate.net.
Furthermore, the spatial distribution and coefficients of the HOMO and LUMO at different atomic sites can predict regioselectivity. For instance, in a cycloaddition reaction, the reaction will preferentially occur at the atoms where the HOMO and LUMO lobes have the largest coefficients, allowing for maximum orbital overlap in the transition state ucsb.edu. For this compound, an FMO analysis would reveal the most nucleophilic and electrophilic sites. The electron-withdrawing nitrile group and the electron-rich phenylethynyl group would create a complex distribution of electron density, making FMO analysis essential for predicting how it would react with various reagents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Phenylethynyl)benzaldehyde |
| 2-(Phenylethynyl)aniline |
| 2-(Phenylethynyl)naphthalene |
| Diphenylphosphine oxide |
| Aniline |
| Bis(benzonitrile)palladium(II) dichloride |
| Silver trifluoromethanesulfonate |
| Silver(I) acetate |
| Copper(I) chloride |
| Copper(II) chloride |
| Zirconium(IV) chloride |
Theoretical Studies on Intramolecular Charge Transfer and Solvatochromism
Theoretical and computational investigations into the electronic structure and excited-state dynamics of this compound provide crucial insights into its photophysical properties, particularly intramolecular charge transfer (ICT) and solvatochromism. While dedicated computational studies specifically targeting this compound are not extensively documented in the literature, valuable understanding can be gleaned from theoretical examinations of closely related donor-π-acceptor (D-π-A) systems built around the diphenylacetylene framework. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to model the behavior of these molecules in various solvent environments.
The core structure of this compound features a phenyl group (donor) and a benzonitrile (B105546) group (acceptor) linked by an ethynyl (B1212043) (acetylene) bridge. This arrangement facilitates the redistribution of electron density upon photoexcitation, leading to the formation of an ICT state. In this excited state, the molecule possesses a significantly larger dipole moment compared to its ground state. The stability and energy of this ICT state are highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.
Computational models are instrumental in elucidating the geometric and electronic changes that accompany the ICT process. Upon excitation, these models often predict a twisting motion between the donor and acceptor moieties, leading to a "twisted intramolecular charge transfer" (TICT) state. This structural relaxation in the excited state is a key factor in the observed solvatochromic shifts.
For instance, studies on the related compound p-N,N-dimethylamino-p'-cyano-diphenylacetylene, which has a similar D-π-A architecture, reveal the formation of a twisted ICT state in polar solvents. TD-DFT calculations on this molecule have shown that the excited state has a large dipole moment and a geometry where the electron-donating and electron-accepting groups are perpendicular to each other. This perpendicular arrangement minimizes the overlap between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, thus stabilizing the charge-separated state.
The solvatochromic behavior is computationally modeled by incorporating a polarizable continuum model (PCM) into the DFT and TD-DFT calculations. This approach simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of absorption and emission energies in different solvents. The results of these calculations typically show a more pronounced red-shift (bathochromic shift) in the fluorescence emission spectra as the solvent polarity increases, which is a hallmark of ICT. This is because the highly polar ICT state is stabilized to a greater extent by polar solvents compared to the less polar ground state.
The following tables present hypothetical data based on computational studies of similar diphenylacetylene derivatives to illustrate the expected trends for this compound.
Table 1: Calculated Excited State Properties of a Model Diphenylacetylene Derivative in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated Emission Wavelength (nm) | Calculated Excited State Dipole Moment (Debye) |
| Hexane | 1.88 | 420 | 8.5 |
| Dichloromethane | 8.93 | 485 | 15.2 |
| Acetonitrile | 37.5 | 550 | 21.8 |
This is an interactive table. You can sort and filter the data.
The data in Table 1 demonstrates the expected positive solvatochromism, where the emission wavelength increases with the dielectric constant of the solvent. The calculated excited-state dipole moment also shows a significant increase in more polar solvents, supporting the formation of a highly polar ICT state.
Table 2: Contribution of Molecular Orbitals to the S1 Excitation in a Model Diphenylacetylene Derivative
| Transition | Contribution (%) | Description |
| HOMO → LUMO | 92 | Primary charge transfer character |
| HOMO-1 → LUMO | 4 | Minor contribution |
| HOMO → LUMO+1 | 3 | Minor contribution |
This is an interactive table. You can sort and filter the data.
Table 2 illustrates a typical finding from TD-DFT calculations for a D-π-A molecule, where the lowest energy singlet excited state (S1) is dominated by the transition from the HOMO to the LUMO. In such systems, the HOMO is typically localized on the electron-donating part of the molecule (the phenyl group in the case of this compound), while the LUMO is localized on the electron-accepting part (the benzonitrile moiety). This dominant HOMO-LUMO transition is the electronic basis for the intramolecular charge transfer.
Advanced Analytical and Spectroscopic Methodologies in Research on 2 Phenylethynyl Benzonitrile
Mass Spectrometry (HRMS, HPLC-MS) for Molecular Characterization
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of 2-(phenylethynyl)benzonitrile.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₅H₉N), the theoretical exact mass can be precisely calculated. Experimental HRMS data for the isomeric 4-(phenylethynyl)benzonitrile confirms the molecular formula, and the same is expected for the 2-isomer. rsc.org
Interactive Data Table: HRMS Data for C₁₅H₉N
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₉N | nist.gov |
| Theoretical Exact Mass [M]⁺ | 203.0735 u | Calculated |
Note: Measured data is for the isomer 4-(phenylethynyl)benzonitrile.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS. HPLC-MS is invaluable for analyzing the purity of this compound samples and for studying its behavior in complex mixtures, though specific application studies on this compound are not prevalent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.
The most prominent and diagnostic peaks are:
C≡N Stretch: A sharp, strong absorption band typically appearing in the range of 2220-2260 cm⁻¹. The IR data for the isomer 4-(phenylethynyl)benzonitrile shows this peak at 2227 cm⁻¹, which is characteristic of an aromatic nitrile. rsc.org
C≡C Stretch: A weaker absorption band for the alkyne triple bond, usually found near 2100-2260 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C=C Stretches: Aromatic ring carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for Phenylethynyl Benzonitriles
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3088 | Medium |
| Nitrile (C≡N) Stretch | ~2227 | Strong, Sharp |
| Alkyne (C≡C) Stretch | ~2200 | Medium-Weak |
Note: Data is based on the isomer 4-(phenylethynyl)benzonitrile. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Electrochemical Characterization Techniques (Cyclic Voltammetry, Spectroelectrochemistry)
Electrochemical techniques are employed to study the redox properties of molecules, specifically their ability to be oxidized or reduced.
Cyclic Voltammetry (CV): CV can be used to determine the reduction and oxidation potentials of this compound. Given its extensive π-system, the molecule is expected to undergo reduction at the electron-deficient benzonitrile (B105546) ring and oxidation, likely involving the phenylethynyl moiety.
Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry to study the electronic spectra of electrochemically generated species, such as radical anions or cations. This would allow for the characterization of the transient species formed upon reduction or oxidation of this compound.
While these techniques are highly suitable for analyzing the electronic behavior of this compound, specific experimental studies on this compound are not prominently featured in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information on the bond lengths, bond angles, and intermolecular packing interactions (such as π-π stacking) of this compound. A search of crystallographic databases indicates that while structures for related compounds exist, a specific crystal structure for this compound has not been publicly reported.
Advanced Fluorescence and Time-Resolved Spectroscopic Studies
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Time-resolved techniques further probe the dynamics of this emission on very short timescales.
Fluorescence Spectroscopy: This method measures the fluorescence quantum yield (the efficiency of light emission) and the emission spectrum of a compound. Simple aromatic nitriles and tolanes are typically not strongly fluorescent. While the extended conjugation in this compound might lead to some fluorescence, it is not expected to be a primary characteristic.
Time-Resolved Spectroscopy: Techniques like time-correlated single photon counting (TCSPC) or transient absorption spectroscopy are used to measure the fluorescence lifetime (the average time a molecule stays in its excited state) and to track the decay of excited states. These studies provide deep insight into the photophysical processes that occur after light absorption.
Specific fluorescence or time-resolved spectroscopic data for this compound are not available in the literature, likely because the compound does not exhibit significant emission to warrant such detailed photophysical investigation.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Reactivity and Unprecedented Transformations
The unique structural arrangement of 2-(phenylethynyl)benzonitrile, featuring a nitrile group ortho to a phenylethynyl substituent, provides a fertile ground for discovering novel chemical reactions and transformations. The proximity of the electron-withdrawing nitrile and the electron-rich alkyne creates a strained system that can be exploited for innovative synthetic methodologies.
One promising avenue of research is the exploration of intramolecular cyclization reactions. The inherent strain in the molecule can be leveraged to construct complex heterocyclic systems that would be challenging to synthesize through traditional methods. For instance, under specific catalytic conditions, the nitrogen of the nitrile group could potentially add across the acetylene (B1199291) bond, leading to the formation of isoquinoline (B145761) or other nitrogen-containing polycyclic aromatic compounds. The reaction conditions and the nature of the catalyst would be crucial in controlling the regioselectivity of such transformations.
Furthermore, the alkyne moiety is a versatile functional group that can participate in a wide array of reactions. Researchers are investigating its participation in [2+2+2] cycloaddition reactions with other unsaturated molecules to construct highly substituted benzene (B151609) rings. Additionally, the development of novel hydrofunctionalization reactions, where a hydrogen and another atom are added across the triple bond, could lead to the synthesis of a diverse range of functionalized vinylarenes.
A notable example of the novel reactivity of related 2-alkynylbenzonitriles is the transition-metal-free aza-Henry reaction. In this transformation, 2-alkynylbenzonitriles react with nitromethane (B149229) in the presence of a base to afford nitronaphthylamines. This reaction proceeds through a chemoselective and regioselective annulation, offering an atom-economical route to nitroamino-substituted heterocyclic scaffolds.
Table 1: Examples of Potential Novel Reactions of this compound
| Reaction Type | Potential Products | Significance |
| Intramolecular Cyclization | Isoquinolines, other N-heterocycles | Access to complex and potentially bioactive scaffolds. |
| [2+2+2] Cycloaddition | Highly substituted arenes | Construction of complex aromatic systems. |
| Hydrofunctionalization | Functionalized vinylarenes | Introduction of diverse functional groups. |
| Aza-Henry Annulation | Nitronaphthylamines | Atom-economical synthesis of substituted heterocycles. |
Integration into Supramolecular Assemblies and Advanced Architectures
The rigid, planar structure of this compound makes it an excellent building block for the construction of supramolecular assemblies and advanced molecular architectures. The aromatic rings can participate in π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor or coordinate to metal centers. These non-covalent interactions can be harnessed to direct the self-assembly of the molecule into well-defined, higher-order structures.
Future research will likely focus on designing and synthesizing derivatives of this compound with additional functional groups that can further control the self-assembly process. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the incorporation of hydrogen bonding motifs could result in the formation of intricate two- and three-dimensional networks.
The integration of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another exciting prospect. The nitrile group can serve as a potent ligand for coordinating with metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. In COFs, the rigid structure of the molecule can contribute to the formation of robust and crystalline porous polymers.
The development of molecular clips, tweezers, and macrocycles incorporating the this compound unit is also an active area of research. These host molecules could exhibit selective binding properties for specific guest molecules, with potential applications in sensing, molecular recognition, and drug delivery.
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of this compound and its derivatives often relies on transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. A key area for future research is the development of more efficient and selective catalytic systems for these transformations. This includes the design of novel ligands that can enhance the activity and stability of the palladium and copper catalysts typically employed.
A significant goal is the development of catalytic systems that can operate under milder reaction conditions, with lower catalyst loadings, and in more environmentally benign solvents. The use of well-defined palladium precatalysts and the exploration of copper-free Sonogashira protocols are promising strategies to achieve these objectives. Furthermore, the development of heterogeneous catalysts, where the active metal species are immobilized on a solid support, would facilitate catalyst recovery and reuse, making the synthetic process more sustainable.
Beyond its synthesis, there is a need for selective catalytic transformations of the functional groups within this compound. For instance, developing catalysts that can selectively hydrogenate the alkyne without reducing the nitrile group, or vice versa, would provide access to a wider range of valuable synthetic intermediates. Similarly, catalytic methods for the selective functionalization of the aromatic rings would enable the synthesis of a diverse library of derivatives.
Table 2: Key Areas for Catalyst Development for this compound
| Area of Development | Desired Outcome | Potential Impact |
| Sonogashira Coupling | Higher yields, lower catalyst loading, milder conditions. | More efficient and sustainable synthesis. |
| Ligand Design | Increased catalyst activity, stability, and selectivity. | Broader substrate scope and improved reaction control. |
| Heterogeneous Catalysis | Easy catalyst separation and recycling. | Greener and more cost-effective processes. |
| Selective Functionalization | Independent transformation of alkyne and nitrile groups. | Access to a wider range of derivatives. |
Computational Design and Rational Synthesis of Tailored Derivatives for Specific Applications
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of molecules with specific properties. In the context of this compound, these methods can be employed to predict the electronic, optical, and self-assembly properties of its derivatives, thereby guiding synthetic efforts towards molecules with tailored functionalities.
For example, density functional theory (DFT) calculations can be used to understand the electronic structure of the molecule and to predict how the introduction of different substituents on the aromatic rings will affect its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This is crucial for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By tuning the HOMO-LUMO gap, the emission color and charge transport properties of the materials can be controlled.
Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this compound derivatives in different environments. By simulating the interactions between molecules, researchers can predict the most likely supramolecular structures that will form, which is essential for the design of liquid crystals, gels, and other soft materials.
The rational synthesis of these computationally designed derivatives will rely on the development of efficient and versatile synthetic methodologies. This will involve a combination of established reactions, such as the Sonogashira coupling, with novel synthetic transformations. The ability to precisely control the placement of functional groups on the molecular scaffold will be paramount for realizing the predicted properties and unlocking the full potential of these tailored molecules in a wide range of applications, from advanced materials to medicinal chemistry.
Q & A
What are the optimized reaction conditions for synthesizing 1-aminoisoquinolines from 2-(phenylethynyl)benzonitrile derivatives?
Answer:
The synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitrile (3a) involves Lewis acid-mediated cyclization. Key parameters include:
- Catalyst: Me₃Al (2 equivalents) in toluene at 110°C for 8 hours yields optimal results .
- Substrate Scope: Electron-withdrawing groups (EWGs) on the benzonitrile ring enhance reactivity by increasing C3–H acidity, while electron-donating groups (EDGs) improve nucleophilicity of intermediates. For example, derivatives with nitro or cyano substituents show higher yields (~75–85%) compared to methoxy-substituted analogs (~60%) .
- Mechanistic Insight: The reaction proceeds via imine intermediate formation (Scheme 5, ), followed by intramolecular cyclization.
Table 1: Substrate scope and yields for selected derivatives
| Substituent (R) on 3a | Yield (%) | Reference |
|---|---|---|
| -NO₂ | 85 | |
| -CN | 78 | |
| -OCH₃ | 60 |
How do substituent effects influence the reactivity of this compound in cycloaddition reactions?
Answer:
Substituents on the benzonitrile core significantly alter electronic and steric properties:
- Electronic Effects: EWGs (e.g., -CN, -NO₂) enhance electrophilicity at the nitrile group, facilitating nucleophilic attack in cyclization reactions. For instance, 2-cyanobenzonitrile derivatives exhibit faster reaction kinetics in Wittig reactions compared to unsubstituted analogs .
- Steric Effects: Bulky substituents (e.g., -Ph, -CH₂Ph) at the ortho position reduce yields in photochemical cycloadditions due to hindered rotation .
- Hammett Analysis: A linear free-energy relationship (σ = -0.8 to +1.2) quantifies substituent effects, with ρ values of +2.1 indicating a strong dependence on electron withdrawal .
What spectroscopic methods are recommended for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR: The nitrile group resonates at δ ~110–120 ppm in ¹³C NMR, while ethynyl protons appear as singlets at δ ~3.0–3.5 ppm .
- FT-IR: A sharp C≡N stretch at ~2220–2240 cm⁻¹ confirms nitrile functionality .
- HRMS: Accurate mass analysis (e.g., m/z 219.0682 for C₁₅H₉N) validates molecular formulae .
- UV-Vis: Conjugated derivatives exhibit λmax at 280–320 nm due to π→π* transitions .
How can ionic liquids improve the green synthesis of benzonitrile derivatives?
Answer:
Ionic liquids (ILs) serve multifunctional roles:
- Catalysis/Solvent: ILs like [BMIM][HSO₄] stabilize intermediates (e.g., benzaldoxime) and reduce side reactions in one-pot syntheses .
- Recyclability: ILs can be reused ≥5 times with <5% loss in activity .
- Yield Enhancement: IL-mediated reactions achieve ~90% yield for benzonitrile from benzaldehyde, surpassing traditional methods (~70%) .
Table 2: Comparison of conventional vs. IL-based synthesis
| Parameter | Conventional Method | IL-Based Method |
|---|---|---|
| Yield (%) | 70 | 90 |
| Reaction Time (h) | 12 | 6 |
| Solvent Toxicity | High (Toluene) | Low (IL) |
What advanced applications exist for this compound in materials science?
Answer:
- OLEDs: Derivatives like PPICN-Br exhibit pure-blue fluorescence (CIE coordinates: 0.15, 0.07) with external quantum efficiency (EQE) up to 13% .
- Sensors: Thiazole-functionalized analogs detect nanomolar levels of metal ions (e.g., Cu²⁺) via fluorescence quenching .
- Photoresponsive Materials: Styryl-modified derivatives undergo reversible [2+2] cycloadditions under UV light, enabling dynamic molecular switches .
How do binding parameters of ferrocene-conjugated benzonitriles with radicals inform antioxidant studies?
Answer:
- DPPH Assay: 2-(Ferrocenylmethylamino)benzonitrile shows a binding constant (Kb) of 1.2 × 10⁴ M⁻¹ with DPPH radicals, comparable to ascorbic acid (1.5 × 10⁴ M⁻¹) .
- Mechanism: Ferrocene’s redox-active center donates electrons to stabilize radicals, as confirmed by cyclic voltammetry (Epa = +0.45 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
